methyl (1-acetyl-3-oxo-2-piperazinyl)acetate
Overview
Description
Methyl (1-acetyl-3-oxo-2-piperazinyl)acetate, also known as MAPA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized through various methods.
Scientific Research Applications
Methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of blood glucose levels. methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been reported to inhibit the aggregation of amyloid-beta peptides.
Mechanism of Action
The mechanism of action of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of DPP-IV. This enzyme is involved in the degradation of incretin hormones, which play a role in the regulation of blood glucose levels. By inhibiting DPP-IV, methyl (1-acetyl-3-oxo-2-piperazinyl)acetate may increase the levels of these hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has been reported to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV in vitro, and has been reported to improve glucose tolerance in animal models. methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is its potential as a DPP-IV inhibitor, which could make it a useful tool for studying the role of this enzyme in glucose regulation. However, there are limitations to its use in lab experiments. methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is a relatively new compound, and its effects on humans are not fully understood. Additionally, its synthesis can be challenging and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on methyl (1-acetyl-3-oxo-2-piperazinyl)acetate. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate for this application. Additionally, research could focus on the development of more efficient synthesis methods for methyl (1-acetyl-3-oxo-2-piperazinyl)acetate, as well as the potential for its use in other areas of medicinal chemistry.
Conclusion:
In conclusion, methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been investigated for its potential as a DPP-IV inhibitor and as a treatment for Alzheimer's disease. While there are advantages to its use in lab experiments, there are also limitations to consider. Further research is needed to fully understand the effects of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate and its potential applications in medicinal chemistry.
properties
IUPAC Name |
methyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)11-4-3-10-9(14)7(11)5-8(13)15-2/h7H,3-5H2,1-2H3,(H,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJRDKSNTXOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(=O)C1CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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